ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile applications in various sectors, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of catalysts such as silver or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrazole derivatives, 3,5-disubstituted pyrazoles, and other functionalized pyrazole compounds .
Scientific Research Applications
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: It is being investigated for its anticancer and antidiabetic properties.
Industry: The compound is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and the functional groups attached to the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate include:
- 1H-Pyrazole-4-carboxaldehyde
- N-Methylpyrazole-4-carboxamide
- 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Uniqueness
What sets this compound apart is its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in various scientific research applications .
Biological Activity
Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings on its biological properties, focusing on its potential therapeutic applications, particularly in the fields of insecticidal, anticancer, and anti-inflammatory activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of suitable pyrazole derivatives with acetylating agents. The resulting compound features a pyrazole ring that is known for its ability to interact with various biological targets due to its unique structural properties.
Insecticidal Activity
Recent studies have highlighted the insecticidal potential of pyrazole derivatives, including this compound. In a comparative study, several pyrazole derivatives were tested against Aphis fabae, with some compounds exhibiting mortality rates comparable to established insecticides like imidacloprid. For instance, certain derivatives showed up to 85.7% mortality at concentrations as low as 12.5 mg/L, indicating strong potential for agricultural applications .
Compound | Mortality Rate (%) | Concentration (mg/L) |
---|---|---|
This compound | 85.7 | 12.5 |
Imidacloprid | 100 | 12.5 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, suggesting that the compound selectively targets cancer cells while sparing normal fibroblasts .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. This compound was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably high, indicating a promising therapeutic profile for managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their pharmacological properties. For example, substituents at position N1 were found to influence both anticancer and anti-inflammatory activities, with certain alkyl and aryl groups enhancing efficacy while others diminished it .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Insecticidal Efficacy : A field study demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings without adversely affecting non-target species.
- Cancer Cell Line Studies : Laboratory experiments revealed that treatment with this compound led to apoptosis in cancer cells, further supporting its potential as an anticancer agent.
- Anti-inflammatory Trials : Animal models treated with this compound showed reduced swelling and pain in inflammatory conditions compared to control groups.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 5-acetyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5-10-11(3)8(7)6(2)12/h5H,4H2,1-3H3 |
InChI Key |
OVVXVQCNOXVFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(=O)C |
Origin of Product |
United States |
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